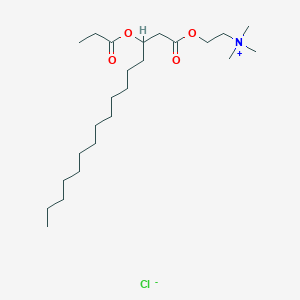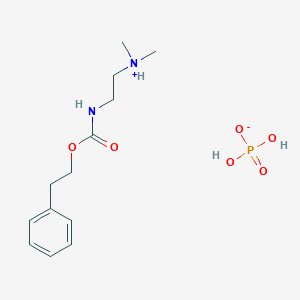
Didesmethyl sumatriptan
Vue d'ensemble
Description
Didesmethyl sumatriptan is a derivative of sumatriptan . Sumatriptan is a medication used to treat acute migraine headaches in adults . It belongs to the group of medicines called triptans .
Synthesis Analysis
Sumatriptan is synthesized using a retrosynthetic analysis/synthon disconnection approach . This approach is a powerful tool in the synthesis design of targeted drugs for their convergent and economical synthesis . An improved process for the preparation of sumatriptan involves adding ethyl polyphosphate to hydrazone .Molecular Structure Analysis
The molecular formula of Didesmethyl sumatriptan is C12H17N3O2S . The average mass is 267.347 Da and the monoisotopic mass is 267.104156 Da .Physical And Chemical Properties Analysis
The average weight of Didesmethyl sumatriptan is 267.347 and the monoisotopic weight is 267.104156 . The chemical formula is C12H17N3O2S .Applications De Recherche Scientifique
Application in Polymer Science
This compound has been used in the synthesis of silylated epoxy resin . Specifically, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane was mechanically mixed with bisphenol A epoxy resin to form the silylated epoxy resin . This resin was then uniformly mixed with hydroxy-terminated polydimethylsiloxane and a curing agent and catalyst for coating . This application is particularly relevant in the field of polymer science and materials engineering.
Role in Neurotransmission
The compound bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans . The conformational flexibility of the ethylamine or N-acetyl-ethylamine side chain in these molecules plays an important role in its binding to receptor sites .
Antioxidant Activity
Like other indolic compounds, this compound is a very efficient antioxidant, protecting both lipids and proteins from peroxidation . The indole structure influences their antioxidant efficacy in biological systems . Radical scavenging by indolic compounds is strongly modulated by their functional residues .
Application in Synthesis of Urea
3-(2-Aminoethyl)pyridine, a compound structurally similar to the one , has been used in the synthesis of urea . While not a direct application of the compound, this suggests potential uses in similar chemical synthesis processes.
Mécanisme D'action
Target of Action
It’s structurally similar to tryptamine , which is known to interact with various neurotransmitter receptors in the human body .
Mode of Action
Given its structural similarity to tryptamine , it may interact with its targets in a similar manner. Tryptamine and its derivatives are known to bind to receptor sites, influencing the transmission of signals in the nervous system .
Biochemical Pathways
Tryptamine and its derivatives are known to have antioxidant properties , suggesting that they may influence pathways related to oxidative stress.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its structural similarity to tryptamine , it may have similar effects, such as influencing neurotransmission and exhibiting antioxidant properties .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally influence the action of similar compounds .
Orientations Futures
Sumatriptan is not a preventive medicine and will not prevent future migraine attacks . It is effective for the acute treatment of migraine with or without aura in adults . The dose of sumatriptan varies widely by route of administration and in most cases, no more than 2 doses should be given daily .
Propriétés
IUPAC Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4-5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZXKIEJFJMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237424 | |
| Record name | Didesmethyl sumatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didesmethyl sumatriptan | |
CAS RN |
88919-22-6 | |
| Record name | 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88919-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didesmethyl sumatriptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didesmethyl sumatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-methanesulfonamide, 3-(2-aminoethyl)-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDESMETHYL SUMATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE0Q003U63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is didesmethyl sumatriptan formed in the body, and does it have similar activity to sumatriptan?
A: Didesmethyl sumatriptan is formed through a two-step demethylation process from sumatriptan. The enzymes CYP1A2, CYP2C19, and CYP2D6 are involved in the initial N-demethylation step, while CYP1A2 and CYP2D6 further demethylate the resulting N-desmethyl sumatriptan to form didesmethyl sumatriptan []. The research paper focuses on the metabolic pathway and does not investigate the pharmacological activity of didesmethyl sumatriptan. Further research is needed to understand if this metabolite retains any affinity for sumatriptan's target receptors and exerts any downstream effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)










![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)